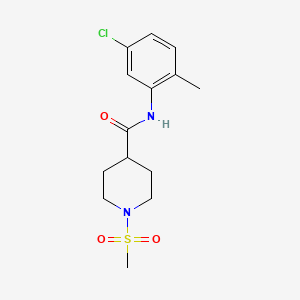![molecular formula C17H19F2N3O B5725674 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea (DEAFU) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of urea-based derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory mediators, such as prostaglandins and cytokines. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments, including its low toxicity in normal cells, high potency against cancer cells, and potential as an anti-inflammatory agent. However, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea and its potential as a therapeutic agent for other diseases.
In conclusion, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, investigate its potential as a combination therapy, and explore its therapeutic potential for other diseases.
Synthesemethoden
The synthesis of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluoroaniline with diethylamine followed by the reaction with isocyanate. The final product is obtained by purification and crystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFRXJMYIXLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)



![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)

![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)